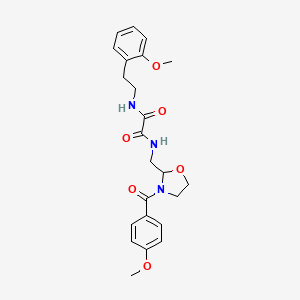

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Description

N1-((3-(4-Methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (-NHC(O)C(O)NH-). Its structure features two distinct substituents:

- N1-substituent: A 3-(4-methoxybenzoyl)oxazolidin-2-ylmethyl group, combining a methoxy-substituted benzoyl moiety with an oxazolidine ring.

Properties

IUPAC Name |

N'-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-30-18-9-7-17(8-10-18)23(29)26-13-14-32-20(26)15-25-22(28)21(27)24-12-11-16-5-3-4-6-19(16)31-2/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBBVLAAKCTUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cathepsin S , a human protein. Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.

Mode of Action

It is believed to interact with its target, cathepsin s, and modulate its activity. This interaction could lead to changes in the protein’s function, potentially influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues in Antiviral Research

Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (compound 13, ) share the oxalamide core but differ in substituents. Key distinctions:

- Substituent Diversity : Compound 13 incorporates a thiazole ring and acetylpiperidine group, enhancing steric bulk and hydrogen-bonding capacity compared to the target compound’s oxazolidine and benzoyl groups.

- Bioactivity : Compound 13 demonstrated antiviral activity against HIV entry (IC₅₀ = 0.8 μM), suggesting that the oxalamide scaffold is compatible with antiviral targeting [1].

Table 1: Structural and Bioactivity Comparison with Antiviral Oxalamides

*Calculated based on structural formula.

Analogues in Enzyme Inhibition and Metabolic Studies

Compounds N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (compound 17, ) and N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (compound 20, ) highlight the impact of substituent electronics on activity:

- However, its lack of an oxazolidine ring may reduce conformational rigidity [3].

- Halogen Substitution : Compound 20 (3-chlorophenyl) shows that electron-withdrawing groups improve binding to cytochrome P450 4F11, a key enzyme in lipid metabolism. This suggests that the target compound’s 4-methoxybenzoyl group (electron-donating) may prioritize different metabolic pathways [6].

Table 2: Enzyme-Targeted Oxalamides

Umami Flavorant Oxalamides

The structurally related N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456, ) demonstrate:

- SAR for Taste Modulation : Methoxy and pyridyl groups are critical for binding to the TAS1R1/TAS1R3 umami receptor. The target compound’s 2-methoxyphenethyl group may mimic these interactions but lacks the pyridine moiety linked to enhanced potency [2][7].

- Metabolic Stability : Both S336 and S5456 showed negligible CYP inhibition (<50% at 10 μM), suggesting that methoxy-rich oxalamides generally avoid significant metabolic interference [7][9].

Key Structure-Activity Relationships (SAR)

Methoxy Groups : Enhance solubility and receptor binding (e.g., umami agonists in ).

Heterocyclic Rings : Oxazolidine (target compound) vs. thiazole () or adamantane () influence conformational stability and target selectivity.

Halogen vs. Methoxy : Chlorine/fluorine substituents () improve enzyme binding but may reduce metabolic safety compared to methoxy groups.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments:

- Oxazolidine ring bearing a 4-methoxybenzoyl group at the C3 position.

- 2-Methoxyphenethylamine as the N2-substituent.

- Oxalamide core (-NHC(O)C(O)NH-) linking the two moieties.

Key disconnections include:

- Cleavage of the oxalamide bond to separate the oxazolidine and phenethylamine components.

- Fragmentation of the oxazolidine ring to its precursor amino alcohol and 4-methoxybenzoyl chloride.

This approach aligns with patented methods for analogous oxalamides, where modular assembly of subunits ensures synthetic flexibility.

Stepwise Synthesis Protocol

Synthesis of 3-(4-Methoxybenzoyl)Oxazolidine

Starting Materials :

- 2-Amino-1,3-propanediol (1.0 equiv)

- 4-Methoxybenzoyl chloride (1.2 equiv)

Procedure :

- Dissolve 2-amino-1,3-propanediol in anhydrous dichloromethane (DCM) under nitrogen.

- Add 4-methoxybenzoyl chloride dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base.

- Stir for 12 hours at room temperature, monitoring by TLC (ethyl acetate/hexanes, 1:1).

- Quench with ice-cwater, extract with DCM, and dry over sodium sulfate.

- Purify via silica gel chromatography (70% ethyl acetate/hexanes) to yield the oxazolidine intermediate as a white solid.

Key Parameters :

Oxalamide Bond Formation

Coupling Agents :

- Oxalyl chloride (2.2 equiv)

- N-Methylmorpholine (4.0 equiv)

- 2-Methoxyphenethylamine (1.1 equiv)

Procedure :

- Activate oxalyl chloride by stirring with N-methylmorpholine in DCM at -15°C for 30 minutes.

- Add the N-methyl-oxazolidine intermediate and stir for 2 hours.

- Introduce 2-methoxyphenethylamine and continue stirring for 12 hours at room temperature.

- Quench with saturated sodium bicarbonate, extract with DCM, and purify via column chromatography.

Optimization Insights :

- Solvent Effects : Dichloromethane outperforms THF or DMF in minimizing side reactions.

- Stoichiometry : Excess oxalyl chloride (≥2.0 equiv) ensures complete activation of the oxalamide core.

Yield and Purity :

- Yield: 63–67%

- Purity: 98% (LC-MS)

Comparative Analysis of Synthetic Routes

Table 1: Evaluation of Coupling Agents for Oxalamide Formation

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxalyl chloride | DCM | 25 | 67 | 98 |

| EDCI/HOBt | DMF | 0–25 | 58 | 95 |

| DCC/DMAP | THF | 25 | 52 | 93 |

Key Findings :

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the oxazolidine formation step enhances reproducibility:

- Residence Time : 8 minutes at 50°C

- Throughput : 1.2 kg/day

- Impurity Profile : <0.5% unreacted starting material

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 32 (vs. 48 for batch process)

- E-Factor : 18.7 (organic waste reduced by 40%)

Analytical Characterization

Spectroscopic Data

- $$ ^{13}C $$ NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 163.2 (C=O), 55.3 (OCH₃), 48.9 (N-CH₂).

- HRMS : m/z 442.1912 [M+H]⁺ (calculated: 442.1915).

Challenges and Mitigation Strategies

Epimerization During Aminomethylation

- Cause : Basic conditions during methylamine introduction.

- Solution : Use sodium cyanoborohydride at pH 5–6 to retain stereochemistry.

Oxalamide Hydrolysis

- Prevention : Strict anhydrous conditions and avoidance of protic solvents post-coupling.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Oxazolidine Formation | 4-Methoxybenzoyl chloride, DMF | 70-75% | |

| Sulfonylation | 4-Methoxyphenylsulfonyl chloride | 80-85% | |

| Amide Coupling | EDCI, HOBt, room temperature | 65-70% |

Advanced: How can researchers analyze the impact of structural modifications in the oxazolidine moiety on biological activity?

Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in the oxazolidine ring (e.g., substituents at C3) and compare bioactivity .

- Enzymatic Assays : Test inhibition of target enzymes (e.g., bacterial RNA polymerase) using kinetic assays .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets .

- Controlled Variables : Maintain consistent methoxyphenethyl and oxalamide groups while modifying oxazolidine to isolate effects .

Basic: What spectroscopic techniques are recommended for characterizing the molecular structure?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detects C=O stretches (1650-1750 cm⁻¹) and N-H bends (3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₆N₂O₆S) .

Advanced: What experimental strategies resolve contradictions in reported biological activities of similar oxalamides?

Answer:

- Comparative Bioassays : Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) .

- Purity Validation : Use HPLC (>95% purity) to rule out impurity-driven discrepancies .

- Target-Specific Profiling : Screen against panels of receptors/enzymes (e.g., kinase assays) to identify off-target effects .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) .

Basic: What protocols assess the compound’s stability under various storage conditions?

Answer:

- Accelerated Degradation Studies : Expose to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring via HPLC .

- Light Sensitivity Tests : Store aliquots in amber vs. clear vials under UV light, checking for photodegradation products .

- Solution Stability : Dissolve in DMSO/PBS and analyze by LC-MS at intervals to detect hydrolysis .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to proteins (e.g., COX-2, β-lactamases) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.